molecular formula C10H11NO5 B2611923 Methyl 4-(1-hydroxy-2-nitroethyl)benzoate CAS No. 90923-10-7

Methyl 4-(1-hydroxy-2-nitroethyl)benzoate

Cat. No.: B2611923
CAS No.: 90923-10-7
M. Wt: 225.2
InChI Key: LNECTYJAMWFQHJ-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxy-2-nitroethyl)benzoate is a nitro-substituted methyl benzoate derivative characterized by a hydroxy-nitroethyl functional group at the para position of the aromatic ring. Nitration reactions of methyl benzoate derivatives, such as those described in , often employ mixed acid systems (e.g., HNO₃/H₂SO₄) or calcium nitrate in acetic acid to introduce nitro groups . The hydroxy-nitroethyl moiety suggests a two-step synthesis involving nitration and hydroxylation, though precise methodologies require further investigation.

Properties

IUPAC Name

methyl 4-(1-hydroxy-2-nitroethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-16-10(13)8-4-2-7(3-5-8)9(12)6-11(14)15/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNECTYJAMWFQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-hydroxy-2-nitroethyl)benzoate typically involves the nitration of methyl benzoate. The process begins with the reaction of methyl benzoate with a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out at low temperatures (5-15°C) to ensure high yields and purity . The nitration process results in the formation of methyl m-nitrobenzoate, which can then be further modified to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-hydroxy-2-nitroethyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 4-(1-hydroxy-2-nitroethyl)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-hydroxy-2-nitroethyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Comparison of Nitro-Substituted Methyl Benzoate Analogs

Compound Substituent Synthesis Yield Characterization Method Key Challenges Reference
Methyl 4-nitrobenzoate -NO₂ (para) ~80% HNMR (limited success) Signal overlap in NMR
C1–C7 () Quinoline-piperazine-carbonyl 60–85% ¹H NMR, HRMS Purification of polar groups

Methyl Benzoates with Heterocyclic or Bulky Substituents

Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, ) and Methyl 4-(Bromomethyl)benzoate () demonstrate the impact of substituent bulkiness and electronic effects. Bromomethyl derivatives (e.g., Methyl 4-(Bromomethyl)benzoate) exhibit higher reactivity in nucleophilic substitutions compared to nitro-hydroxyethyl groups, making them more versatile intermediates in cross-coupling reactions .

Bioactive Methyl Benzoate Derivatives

describes Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b), a urea-linked analog with demonstrated bioactivity. Such compounds achieve moderate yields (31–44%) and are characterized by ESI–MS, indicating that nitro-hydroxyethyl derivatives might require similar mass spectrometry validation if NMR proves insufficient . Additionally, notes methyl benzoate derivatives functionalized with dimethylamino or cyclohexylamino groups, which exhibit enhanced solubility and HDAC inhibitory activity. The polar nitro and hydroxy groups in Methyl 4-(1-hydroxy-2-nitroethyl)benzoate could similarly influence solubility but may reduce membrane permeability compared to lipophilic analogs .

Table 2: Bioactive Methyl Benzoate Derivatives

Compound (Reference) Functional Group Bioactivity Context Yield Key Analytical Data
4b () Urea-linked chloroaryl Drug design (ESI–MS) 44% m/z 438.1 [M+H]⁺
HDAC inhibitors () Dimethylamino/cyclohexylamino Enzyme inhibition 50–75% ¹H NMR, HPLC

Biological Activity

Methyl 4-(1-hydroxy-2-nitroethyl)benzoate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.

This compound, with the CAS number 90923-10-7, belongs to the nitrobenzoate family. Nitrobenzoates are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound includes a nitro group that is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that nitrobenzoate derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular processes or damaging microbial DNA.

Anticancer Effects

Nitrobenzoate compounds have also been investigated for their anticancer properties. For example, a study highlighted that certain nitrobenzoate derivatives could inhibit tumor cell proliferation and induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and survival . this compound may share these properties due to the structural similarities with other active nitrobenzoates.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest. Nitro compounds are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity can be beneficial in treating conditions characterized by excessive inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Nitro groups can participate in redox reactions, leading to the inhibition of key enzymes involved in metabolic pathways.
  • DNA Interaction : The compound may intercalate into DNA or form adducts, thereby affecting replication and transcription processes.
  • Signal Transduction Modulation : It can modulate signaling pathways related to cell survival and apoptosis through interactions with receptors or kinases .

Study on Anticancer Activity

A significant study examined the effects of a nitrobenzoate derivative on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. Flow cytometry analysis revealed alterations in cell cycle distribution, suggesting that the compound effectively induces G0/G1 phase arrest .

Research on Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using an animal model of induced inflammation. This compound demonstrated a reduction in edema and levels of inflammatory markers in serum. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Comparative Analysis with Other Nitro Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, anticancer, anti-inflammatoryEnzyme inhibition, DNA interaction
IMB5476 (Nitrobenzoate derivative)Anticancer, antiangiogenicTargeting endothelial cell mobility
X8 (Novel nitrobenzoate compound)AntiangiogenicDisruption of VEGF/VEGFR2 signaling

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